molecular formula C29H30N4O3 B11318400 N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide

Cat. No.: B11318400
M. Wt: 482.6 g/mol
InChI Key: KDBPGJVSXGEHBP-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)benzoic acid
  • (4-chloro-2-oxo-benzothiazol-3-yl)-acetic acid 2,4-dimethyl-benzyl ester

Uniqueness

N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide stands out due to its unique quinoxaline core and the specific functional groups attached to it. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H30N4O3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[3-[acetyl-[(4-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H30N4O3/c1-19(2)23-13-15-24(16-14-23)30-27(35)18-33-26-8-6-5-7-25(26)31-28(29(33)36)32(21(4)34)17-22-11-9-20(3)10-12-22/h5-16,19H,17-18H2,1-4H3,(H,30,35)

InChI Key

KDBPGJVSXGEHBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(C)C)C(=O)C

Origin of Product

United States

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